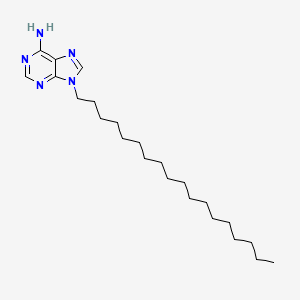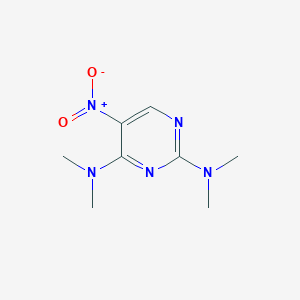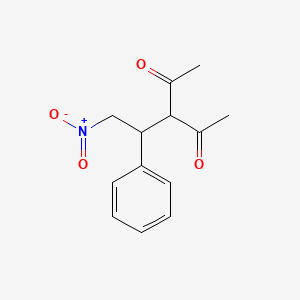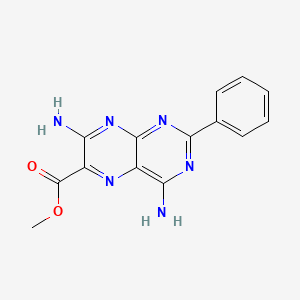![molecular formula C12H12N2O4S3 B14009882 N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide CAS No. 88202-75-9](/img/structure/B14009882.png)
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is a heterocyclic compound that features a thiophene ring system Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide typically involves the N-acylation of 2-aminothiophene derivatives. One common method involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid under N-acylation conditions . The reaction is usually carried out in the presence of a suitable base and solvent, such as pyridine or triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with similar structural features.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A compound with a thiadiazole ring system and similar functional groups.
N-(3,5-dinitrothiophen-2-yl)acetamide: A thiophene derivative with nitro groups.
Uniqueness
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide is unique due to its specific arrangement of functional groups and the presence of both sulfonyl and acetamido groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88202-75-9 |
|---|---|
Molecular Formula |
C12H12N2O4S3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4S3/c1-7(15)13-9-3-5-11(19-9)21(17,18)12-6-4-10(20-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
MVUUITAWDYQWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


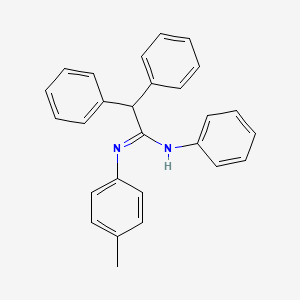


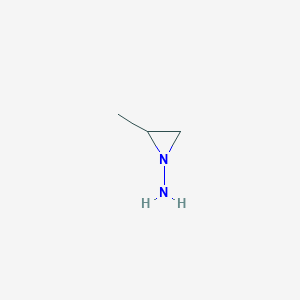


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
